molecular formula C48H72O14 B1244620 Avermectin A1b

Avermectin A1b

Katalognummer B1244620
Molekulargewicht: 873.1 g/mol
InChI-Schlüssel: MNRHCELBXZARFX-OVBDMLLUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Avermectin A1b is a glycoside.

Wissenschaftliche Forschungsanwendungen

1. Biological Effects and Mechanism of Action

Avermectins, including Avermectin A1b, are products of fermenting Streptomyces avermitilis. They are used for pest and parasitic worm treatment due to their anthelmintic and insecticidal properties. Their mechanism involves preventing electrical impulse transmission in the muscles and nerves of invertebrates by amplifying glutamate effects on specific gated chloride channels (Batiha et al., 2020).

2. Genetic Engineering and Combinatorial Biosynthesis

Avermectins, including A1b, have been the focus of metabolic engineering to enhance production and create novel derivatives. The heterologous expression of the Avermectins biosynthetic gene cluster in Streptomyces lividans, for instance, facilitates the development of Avermectin derivatives through polyketide synthase domain swapping (Deng et al., 2017).

3. Avermectin-Sensitive Chloride Channels

Studies have identified an avermectin-sensitive glutamate-gated chloride channel in Caenorhabditis elegans, indicating a specific molecular interaction with avermectins. This insight has implications for understanding the mode of action of avermectins at the molecular level (Cully et al., 1994).

4. Biosynthesis and Regulation

Research has focused on the biosynthesis of avermectin in Streptomyces avermitilis. The aveR gene, a key regulatory gene, plays a crucial role in controlling avermectin production, offering insights into the regulation and potential enhancement of avermectin biosynthesis (Kitani et al., 2009).

5. Production Improvement Strategies

Approaches to improve avermectin production, such as gene replacement and overexpression of specific transporters, have been explored. These strategies aim to optimize the production of avermectin components, including A1b, in industrial strains (Yong & Byeon, 2005).

6. Synthetic Biology Applications

Avermectins have been a subject in synthetic biology for both production improvement and chemical structure diversification. This involves manipulating biosynthetic pathways to yield higher quantities or novel variants of avermectins, including A1b (Zhuo et al., 2014).

7. Resistance Mechanisms

Studies have also examined resistance mechanisms to avermectins in organisms like Caenorhabditis elegans. Understanding natural resistance can provide insights into avermectin's efficacy and guide the development of more effective derivatives or alternative treatments (Ghosh et al., 2012).

Eigenschaften

Produktname

Avermectin A1b

Molekularformel

C48H72O14

Molekulargewicht

873.1 g/mol

IUPAC-Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C48H72O14/c1-25(2)41-28(5)17-18-47(62-41)23-34-20-33(61-47)16-15-27(4)42(59-39-22-37(53-10)44(31(8)57-39)60-38-21-36(52-9)40(49)30(7)56-38)26(3)13-12-14-32-24-55-45-43(54-11)29(6)19-35(46(50)58-34)48(32,45)51/h12-15,17-19,25-26,28,30-31,33-45,49,51H,16,20-24H2,1-11H3/b13-12+,27-15+,32-14+/t26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40-,41+,42-,43+,44-,45+,47+,48+/m0/s1

InChI-Schlüssel

MNRHCELBXZARFX-OVBDMLLUSA-N

Isomerische SMILES

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3OC)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O

SMILES

CC1C=CC=C2COC3C2(C(C=C(C3OC)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O

Kanonische SMILES

CC1C=CC=C2COC3C2(C(C=C(C3OC)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O

Piktogramme

Acute Toxic

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Avermectin A1b
Reactant of Route 2
Avermectin A1b
Reactant of Route 3
Avermectin A1b
Reactant of Route 4
Avermectin A1b
Reactant of Route 5
Avermectin A1b
Reactant of Route 6
Avermectin A1b

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.